bis(4-chlorophenyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime
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Description
The compound “bis(4-chlorophenyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime” is a complex organic molecule. It contains two 4-chlorophenyl groups attached to a methanone (a type of ketone), and an oxime group attached to a carbonyl that is itself attached to a 3-chlorophenyl group .
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, oximes can be synthesized from the reaction of a carbonyl compound (like a ketone or an aldehyde) with hydroxylamine. The chlorophenyl groups could potentially be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of its functional groups, including the polar carbonyl group, the relatively nonpolar chlorophenyl groups, and the polar oxime group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carbonyl and oxime could increase its solubility in polar solvents, while the chlorophenyl groups could increase its solubility in nonpolar solvents .Future Directions
properties
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O2/c21-15-8-4-13(5-9-15)19(14-6-10-16(22)11-7-14)25-27-20(26)24-18-3-1-2-17(23)12-18/h1-12H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKJLEJJICHMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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